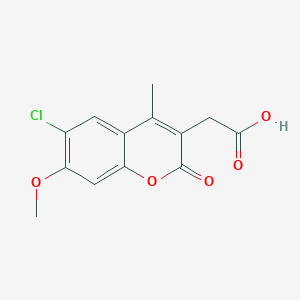

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(6-Chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, also known as CMMC, is a synthetic organic compound that is used in a variety of scientific research applications. CMMC is a chromene derivative with a cyclohexane ring structure and a carboxylic acid group. It has a molecular weight of 266.7 g/mol and a melting point of 125-126°C. CMMC is a white crystalline solid that is soluble in methanol, ethanol, and acetonitrile.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Formation

- A compound closely related to 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, identified as (2-Methyl-2H-chromen-2-yl)acetic acid, has been synthesized via condensations of salicylaldehyde and further hydrolyses, demonstrating its potential for forming various derivatives (Yamaguchi, Takahashi, & Kawase, 1992).

- A study explored the design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid, underscoring the chemical versatility of similar compounds (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Antimicrobial Research

- Research on derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, a compound structurally akin to the acid , shows its application in creating new compounds with potential antimicrobial activity (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).

Potential in Material Science

- A study on aromatic carbamates derivatives with a chromen-2-one fragment, similar in structure to this compound, highlights potential applications in material science and organic synthesis (Velikorodov, Ionova, Melent’eva, Stepkina, & Starikova, 2014).

Crystallography and Structural Analysis

- An investigation into the synthesis and structural analysis of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid, which is structurally related, provides insights into crystallography and molecular structure, relevant for materials and pharmaceutical research (Barili, Valenti, Artali, Bombieri, & Da re, 2001).

Mecanismo De Acción

Target of Action

Coumarin derivatives, to which this compound belongs, have been extensively studied for their biological properties . They have been found to interact with a variety of targets, including enzymes like COX and DNA gyrase , and receptors involved in platelet activation .

Mode of Action

For instance, they can inhibit enzyme activity, as seen with COX inhibitors , or interfere with DNA replication, as seen with DNA gyrase inhibitors .

Biochemical Pathways

Given the known targets of coumarin derivatives, it can be inferred that this compound may influence pathways related toinflammation (via COX inhibition), DNA replication (via DNA gyrase inhibition), and platelet activation .

Result of Action

Based on the known effects of coumarin derivatives, it can be inferred that this compound may haveanti-inflammatory , anti-microbial , anti-tumor , and antioxidant effects .

Propiedades

IUPAC Name |

2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO5/c1-6-7-3-9(14)11(18-2)5-10(7)19-13(17)8(6)4-12(15)16/h3,5H,4H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCIBAOQWYJWNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2476808.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2476811.png)

![4-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2476812.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2476814.png)

![3-isobutyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2476817.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2476820.png)

![3-chloro-N-{6-[(3-chloro-2,2-dimethylpropanoyl)amino]-2-pyridinyl}-2,2-dimethylpropanamide](/img/structure/B2476823.png)

![N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2476824.png)